molecular formula C25H22ClNO B11696244 12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B11696244
M. Wt: 387.9 g/mol
InChI Key: QLPRWVNIPWZEEB-UHFFFAOYSA-N
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Description

12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, photochemistry, and material science. This particular compound features a chlorophenyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with biological macromolecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is unique due to its specific structural features, such as the chlorophenyl group and the tetrahydrobenzo[a]acridin-11(7H)-one core, which contribute to its distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C25H22ClNO

Molecular Weight

387.9 g/mol

IUPAC Name

12-(2-chlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one

InChI

InChI=1S/C25H22ClNO/c1-25(2)13-20-24(21(28)14-25)23(17-9-5-6-10-18(17)26)22-16-8-4-3-7-15(16)11-12-19(22)27-20/h3-12,23,27H,13-14H2,1-2H3

InChI Key

QLPRWVNIPWZEEB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5Cl)C(=O)C1)C

Origin of Product

United States

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